4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
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Overview
Description
4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its application in various scientific fields, including chemistry, biology, and medicine. Its unique structure and properties make it a valuable tool in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid typically involves multiple steps, starting with the protection of the hydroxy group using the fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is followed by the formation of the morpholine ring and subsequent carboxylation. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.
Biology: In biological research, this compound can be employed as a probe to study biological processes. Its ability to interact with specific molecular targets makes it a valuable tool in understanding cellular mechanisms.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Fmoc group, in particular, plays a crucial role in its mechanism of action by protecting amino acids during peptide synthesis. The compound's ability to form stable complexes with other molecules allows it to modulate biological processes and contribute to the development of new drugs.
Comparison with Similar Compounds
Fmoc-Asp (OAll)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
4- { [ (9H-Fluoren-9-ylmethoxy)carbonyl] (methyl)amino}butanoic acid: A structurally related compound with similar applications.
Uniqueness: 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-22(2)13-23(11-19(28-22)20(24)25)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAUFAWZFFSYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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